![molecular formula C11H13NO B15244920 Acetamide, N-[1-(4-methylphenyl)ethenyl]- CAS No. 177750-08-2](/img/structure/B15244920.png)
Acetamide, N-[1-(4-methylphenyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(P-TOLYL)VINYL)ACETAMIDE is a chemical compound with the molecular formula C11H13NO. It is also known as Acetamide, N-[1-(4-methylphenyl)ethenyl]-. This compound is characterized by the presence of a vinyl group attached to an acetamide moiety, with a p-tolyl group as a substituent. It is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(P-TOLYL)VINYL)ACETAMIDE typically involves the reaction of p-toluidine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes a vinylation reaction to yield the final product. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of N-(1-(P-TOLYL)VINYL)ACETAMIDE may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(P-TOLYL)VINYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with the vinyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
N-(1-(P-TOLYL)VINYL)ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-(P-TOLYL)VINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(P-METHYLPHENYL)VINYL)ACETAMIDE
- N-(1-(P-ETHYLPHENYL)VINYL)ACETAMIDE
- N-(1-(P-PROPYLPHENYL)VINYL)ACETAMIDE
Uniqueness
N-(1-(P-TOLYL)VINYL)ACETAMIDE is unique due to the presence of the p-tolyl group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds, such as those with different alkyl substituents on the phenyl ring. The p-tolyl group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
177750-08-2 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
N-[1-(4-methylphenyl)ethenyl]acetamide |
InChI |
InChI=1S/C11H13NO/c1-8-4-6-11(7-5-8)9(2)12-10(3)13/h4-7H,2H2,1,3H3,(H,12,13) |
Clé InChI |
WSMPLUKWVPUMKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydrazono-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15244842.png)
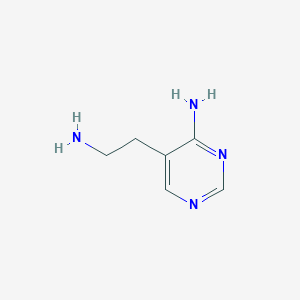
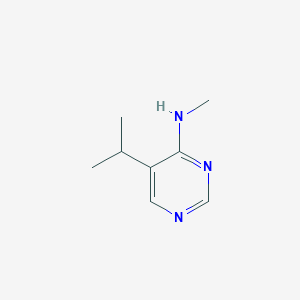
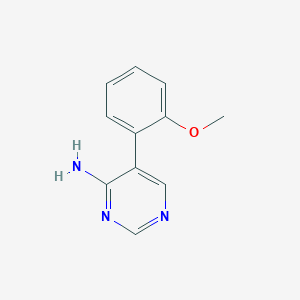
![5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one](/img/structure/B15244868.png)
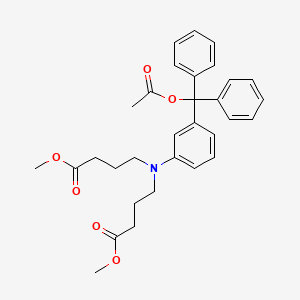

![Pyrimido[5,4-c]pyridazine](/img/structure/B15244889.png)
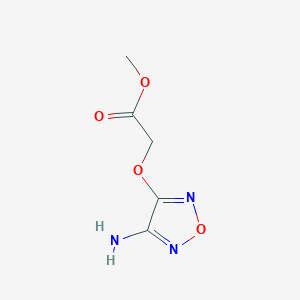

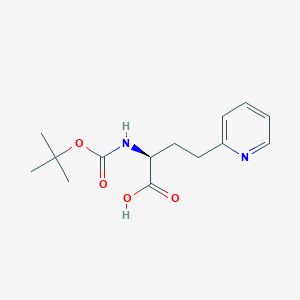
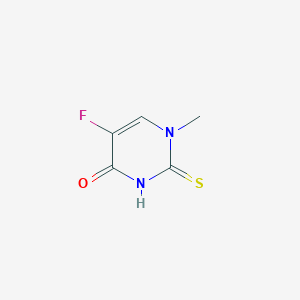
![5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B15244936.png)
![4-Amino-6-(1-(2-hydroxy-2-methylpropyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B15244937.png)
